L-Aminobutyric-2,3,3-d3 Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

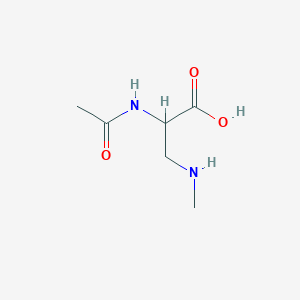

L-Aminobutyric-2,3,3-d3 Acid, also known as this compound, is a useful research compound. Its molecular formula is C₄H₆D₃NO₂ and its molecular weight is 106.14. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Synthesis and Biocatalysis

L-Aminobutyric acid, a derivative of L-Aminobutyric-2,3,3-d3 acid, serves as an important intermediate in pharmaceutical production, with applications in the synthesis of unnatural amino acids. An efficient method involves a tri-enzymatic catalytic system composed of L-threonine ammonia lyase, D-amino acid dehydrogenase, and formate dehydrogenase, demonstrating a high yield and enantioselectivity for D-2-aminobutyric acid synthesis from L-threonine. This multi-enzymatic system highlights an atom-economic approach to amino acid synthesis, offering advantages in terms of cost, efficiency, and environmental impact (Chen et al., 2017).

Bioproduction and Microbial Engineering

The unnatural amino acid L-2-Aminobutyric acid (L-ABA) is key for several drugs' synthesis. Techniques like the use of L-threonine deaminase and a NADH-regeneration system show promise for industrial-scale L-ABA production. Specifically, employing engineered strains of E. coli and Bacillus species to convert L-threonine to L-ABA demonstrates the potential of microbial cell factories in the synthesis of important pharmaceutical intermediates with high yield and productivity (Tao et al., 2014).

Environmental and Industrial Applications

L-2-Aminobutyric acid's synthesis showcases the environmental adaptability of bacterial cell wall composition through D-amino acids. Diverse bacteria release D-amino acids, including D-methionine and D-leucine, which modulate the synthesis and structure of peptidoglycan, a crucial cell wall component. This mechanism, potentially applicable to this compound derivatives, underscores the role of D-amino acids in bacterial response to environmental conditions, offering insights into developing new antibacterial strategies and enhancing the production of amino acid-based pharmaceuticals (Lam et al., 2009).

Chemical and Structural Analysis

The study of amino acid isomers, including those related to this compound, contributes to understanding biological activity and pharmaceutical applications. For instance, the analysis of L-2-aminobutyric acid and its isomers through methods like LC-MS/MS and structural analysis enables the identification and quantification of these compounds in biological systems. This research is vital for developing new drugs and understanding the metabolic pathways involving these amino acids (Vemula et al., 2017).

Mechanism of Action

Target of Action

L-Aminobutyric-2,3,3-d3 Acid, also known as γ-Aminobutyric acid (GABA), is primarily targeted at GABA receptors . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . They play a significant role in coordinating brain activity and are critical in neurodevelopmental disorders .

Mode of Action

The compound interacts with its targets, the GABA receptors, in a unique way. It has substantially different modes of action towards different categories of pathogens and pests . For instance, it can harm insects due to its inhibitory effect on neuronal transmission . Moreover, its capacity to modulate the hypersensitive response in attacked host cells has proven to be crucial for host defenses in several pathosystems .

Biochemical Pathways

This compound plays important roles in connecting carbon and nitrogen metabolic fluxes through the GABA shunt . Activation of GABA metabolism is known to occur in plant tissues following biotic stresses . It can shape plant immune responses against pathogens by modulating reactive oxygen species balance in invaded plant tissues .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has an inhibitory effect on neuronal transmission, which can harm insects . It also has the ability to modulate the hypersensitive response in attacked host cells, which is crucial for host defenses in several pathosystems .

Action Environment

The catalytic capacities of cells producing this compound are directly related to the fermentation process . The effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated . The study found that fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .

Safety and Hazards

Future Directions

Microbial fermentation for enzyme production and then whole-cell catalysis for L-2-aminobutyric acid (L-ABA) production have huge potential for industrial application . The catalytic capacities of cells are directly related to the fermentation process . Using the optimized fermentation parameters, amplified fermentation was then carried out in a 5000 L fermenter to demonstrate the industrial production of L-ABA by Escherichia coli BL21 .

Biochemical Analysis

Biochemical Properties

L-Aminobutyric-2,3,3-d3 Acid plays a significant role in biochemical reactions. It can be produced by transaminase or dehydrogenase from α-ketobutyric acid, which can be synthesized enzymatically from the bulk amino acid, L-threonine . The nature of these interactions involves the redirection of carbon flux from 2-ketobutyrate (2-KB) to this compound .

Cellular Effects

It is known that its production influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Aminobutyric-2,3,3-d3 Acid involves the conversion of commercially available starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetic acid", "Deuterated ammonia", "Deuterated ethylamine", "Deuterated propionic acid", "Deuterated hydrochloric acid" ], "Reaction": [ "Step 1: Deuterated acetic acid is reacted with deuterated ammonia to form deuterated acetamide.", "Step 2: Deuterated acetamide is then reacted with deuterated ethylamine to form N-(2-deuterioethyl)acetamide.", "Step 3: N-(2-deuterioethyl)acetamide is then reacted with deuterated propionic acid in the presence of deuterated hydrochloric acid to form L-Aminobutyric-2,3,3-d3 Acid." ] } | |

CAS No. |

81339-59-5 |

Molecular Formula |

C₄H₆D₃NO₂ |

Molecular Weight |

106.14 |

Synonyms |

(S)-2-Aminobutanoic-2,3,3-d3 Acid; (S)-(+)-α-2-Aminobutyric-2,3,3-d3 Acid; H-2-ABU-OH-2,3,3-d3; L-α-2-Aminobutyric-2,3,3-d3 Acid; L-Butyrine-2,3,3-d3; L-Ethylglycine-2,3,3-d3; LH-L-ABU-OH-2,3,3-d3; NSC 97060-2,3,3-d3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)

![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)